![molecular formula C22H43N5O2 B14668119 [[4-Heptadecyl-6-(hydroxymethylamino)-1,3,5-triazin-2-yl]amino]methanol CAS No. 51604-73-0](/img/structure/B14668119.png)
[[4-Heptadecyl-6-(hydroxymethylamino)-1,3,5-triazin-2-yl]amino]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[[4-Heptadecyl-6-(hydroxymethylamino)-1,3,5-triazin-2-yl]amino]methanol is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This specific compound is characterized by its long heptadecyl chain and the presence of both hydroxymethylamino and amino groups attached to the triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [[4-Heptadecyl-6-(hydroxymethylamino)-1,3,5-triazin-2-yl]amino]methanol typically involves multiple steps, starting from readily available precursors
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as cyanuric chloride, with an appropriate amine to form the triazine ring.
Introduction of Heptadecyl Chain: The heptadecyl chain can be introduced through a nucleophilic substitution reaction using a heptadecyl halide.
Functional Group Addition: The hydroxymethylamino and amino groups are introduced through subsequent reactions, such as nucleophilic substitution or addition reactions, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[[4-Heptadecyl-6-(hydroxymethylamino)-1,3,5-triazin-2-yl]amino]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethylamino group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted triazines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s functional groups may interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [[4-Heptadecyl-6-(hydroxymethylamino)-1,3,5-triazin-2-yl]amino]methanol involves its interaction with various molecular targets. The hydroxymethylamino and amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The triazine ring can also participate in π-π interactions with aromatic systems, further modulating its effects.
Comparación Con Compuestos Similares
Similar Compounds
- [4-Heptadecyl-6-(aminomethyl)-1,3,5-triazin-2-yl]amino]methanol
- [4-Heptadecyl-6-(hydroxyethylamino)-1,3,5-triazin-2-yl]amino]methanol
Uniqueness
[[4-Heptadecyl-6-(hydroxymethylamino)-1,3,5-triazin-2-yl]amino]methanol is unique due to the presence of both hydroxymethylamino and amino groups, which provide distinct reactivity and potential for various applications. Its long heptadecyl chain also contributes to its unique physical and chemical properties, differentiating it from other triazine derivatives.
Propiedades
Número CAS |
51604-73-0 |
|---|---|
Fórmula molecular |
C22H43N5O2 |
Peso molecular |
409.6 g/mol |
Nombre IUPAC |
[[4-heptadecyl-6-(hydroxymethylamino)-1,3,5-triazin-2-yl]amino]methanol |
InChI |
InChI=1S/C22H43N5O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-25-21(23-18-28)27-22(26-20)24-19-29/h28-29H,2-19H2,1H3,(H2,23,24,25,26,27) |
Clave InChI |
CWDHWJCBUIIURY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC1=NC(=NC(=N1)NCO)NCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]-](/img/structure/B14668036.png)
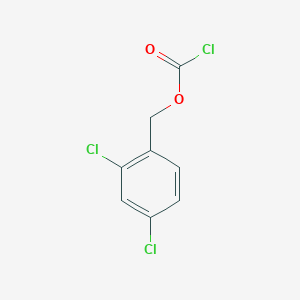
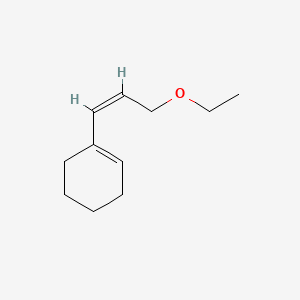
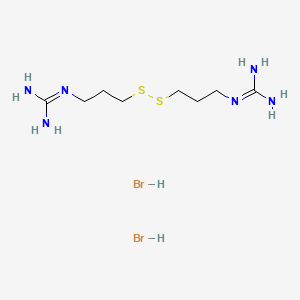
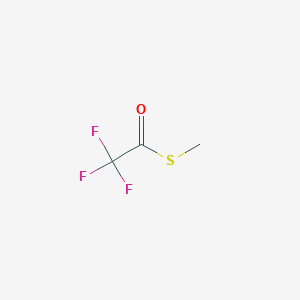
![2-[4-(Propylamino)phenyl]propanoic acid](/img/structure/B14668065.png)
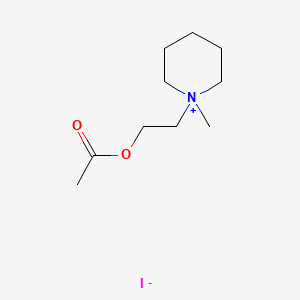
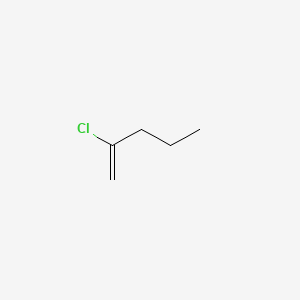
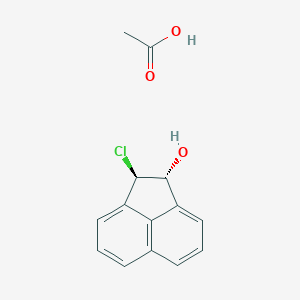
![7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine](/img/structure/B14668082.png)
![N-[(2,2,2-Trichloroethoxy)carbonyl]-L-aspartic acid](/img/structure/B14668091.png)
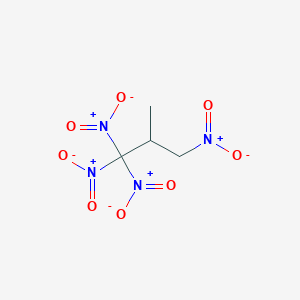
![4-[(4-Butylphenoxy)carbonyl]phenyl 4-methoxybenzoate](/img/structure/B14668100.png)

